molecular formula C25H24Cl3N3S B163479 N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride CAS No. 133041-55-1

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride

Cat. No. B163479
CAS RN: 133041-55-1
M. Wt: 504.9 g/mol
InChI Key: JQTZYFRTCNDCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride, also known as IQ-1S, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. IQ-1S is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of various types of cancer.

Mechanism of Action

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride inhibits the Wnt/β-catenin signaling pathway by binding to and destabilizing the Axin-GSK3β complex, which leads to the degradation of β-catenin. This results in the inhibition of downstream target genes that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor effects in preclinical studies. In addition to its anti-tumor effects, this compound has also been shown to have other physiological effects, including the regulation of glucose metabolism and the promotion of osteoblast differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride is its potent inhibition of the Wnt/β-catenin signaling pathway, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride. One potential direction is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another direction is the investigation of the potential synergy between this compound and other anti-cancer agents. Additionally, the development of more effective methods for the delivery of this compound in vivo could also be an area of future research.

Synthesis Methods

The synthesis of N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride involves a multi-step process that includes the reaction of 4-chloroaniline with 4-nitrobenzenesulfenyl chloride to obtain 4-(4-nitrophenylthio)aniline. The resulting compound is then reacted with 4-(bromoacetyl)quinoline to obtain the final product, this compound.

Scientific Research Applications

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)thio)phenyl)-4-quinolinamine monohydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt/β-catenin signaling pathway plays a critical role in the development and progression of various types of cancer, including colorectal cancer, breast cancer, and liver cancer. Inhibition of this pathway has been shown to have significant anti-tumor effects in preclinical studies.

properties

CAS RN

133041-55-1

Molecular Formula

C25H24Cl3N3S

Molecular Weight

504.9 g/mol

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylphenyl]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C25H23Cl2N3S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H

InChI Key

JQTZYFRTCNDCKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)SC4=CC=C(C=C4)N(CCCl)CCCl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)SC4=CC=C(C=C4)N(CCCl)CCCl.Cl

Other CAS RN

133041-55-1

synonyms

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylphenyl]quinolin-4-amin e hydrochloride

Origin of Product

United States

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